molecular formula C10H11NO2 B2501153 2-(2,3-Dihydro-1-benzofuran-7-yl)acetamide CAS No. 1379322-63-0

2-(2,3-Dihydro-1-benzofuran-7-yl)acetamide

Cat. No. B2501153
CAS RN: 1379322-63-0
M. Wt: 177.203
InChI Key: AWNYFCGFIUIDQZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)acetamide is a chemical compound that belongs to the class of benzofuran derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. The structure of benzofuran-acetamide scaffolds has been explored for anticonvulsant properties, as seen in the design and synthesis of various derivatives with promising activity against induced seizures in mice .

Synthesis Analysis

The synthesis of benzofuran-acetamide derivatives can be achieved through various synthetic routes. One such method involves cascade reactions, where sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization is used to construct the benzofuran ring system . Another approach includes a Claisen–Schmidt-type condensation reaction to obtain different derivatives, which demonstrates the versatility of synthetic strategies for these compounds .

Molecular Structure Analysis

The molecular structure of benzofuran-acetamide derivatives is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring containing both benzene and furan rings. The acetamide moiety is attached to the benzofuran ring, providing a functional group that can be modified to yield various derivatives with different properties and biological activities .

Chemical Reactions Analysis

Benzofuran-acetamide derivatives can undergo various chemical reactions, including oxidation and substitution, to yield compounds with different substituents on the benzofuran ring. For instance, oxidation of methylsulfanyl groups to methylsulfinyl groups has been reported, which can significantly affect the physical and chemical properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-acetamide derivatives are influenced by their molecular structure. For example, the introduction of a methylsulfinyl substituent can impact the crystal structure, as evidenced by intermolecular aromatic π–π interactions and C–H interactions observed in the crystallographic analysis . These interactions can affect the compound's stability, solubility, and reactivity, which are crucial parameters in the development of pharmaceutical agents.

Scientific Research Applications

Anticonvulsant Properties

A significant application of benzofuran-acetamide scaffolds, similar to 2-(2,3-Dihydro-1-benzofuran-7-yl)acetamide, is in the field of anticonvulsant therapy. A study by Shakya et al. (2016) demonstrated that various benzofuran-acetamide derivatives exhibited anticonvulsant activity in a mouse model. These compounds were effective in preventing seizure spread at low doses and showed comparable potency to established anticonvulsant drugs like phenytoin (Shakya et al., 2016).

Synthesis and Chemical Properties

Rodríguez et al. (2021) synthesized a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative, showcasing the chemical versatility and potential for creating different derivatives within this family of compounds (Rodríguez et al., 2021). Additionally, Hanusek and Kammel (2013) explored the synthesis and rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides, further demonstrating the adaptability and reactivity of benzofuran-based compounds (Hanusek & Kammel, 2013).

Potential in Diabetes Treatment

Abbasi et al. (2023) investigated the anti-diabetic potential of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides, a similar class of compounds, and found them to demonstrate weak to moderate activity against α-glucosidase enzyme. This suggests a potential application in the treatment of type-2 diabetes (Abbasi et al., 2023).

Use in Biological Imaging

Krawczyk (2020) explored the optical properties of benzofuran derivatives in biological imaging. By modifying the benzofuran structure, they were able to optimize linear and nonlinear optical properties for use in biological imaging applications (Krawczyk, 2020).

Synthesis of Diverse Biological Compounds

Research by Rathore et al. (2016) highlighted the synthesis of unsymmetrical diaryl acetamides and benzofurans under transition-metal-free conditions, showcasing the broad potential of these compounds in synthesizing a variety of biologically important heterocycles (Rathore et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of biological activities exhibited by some benzofuran derivatives , this compound could potentially be explored for its biological activities.

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-3H,4-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNYFCGFIUIDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-7-yl)acetamide

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